molecular formula C14H13N5O2 B10920370 N-(4-methoxy-2-methylphenyl)[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide

N-(4-methoxy-2-methylphenyl)[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide

Cat. No.: B10920370
M. Wt: 283.29 g/mol
InChI Key: QQBUZWOKEUXKRG-UHFFFAOYSA-N
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Description

N~2~-(4-METHOXY-2-METHYLPHENYL)[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE is a heterocyclic compound that belongs to the class of triazolopyrimidines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents. The structure of this compound includes a triazolo[1,5-a]pyrimidine core, which is fused with a methoxy-methylphenyl group, making it a unique and potentially bioactive molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-(4-METHOXY-2-METHYLPHENYL)[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE can be achieved through a microwave-mediated, catalyst-free method. This involves the use of enaminonitriles and benzohydrazides, which undergo a transamidation mechanism followed by nucleophilic addition with nitrile, and subsequent condensation to yield the target compound . The reaction is typically carried out in dry toluene at 140°C under microwave conditions, resulting in good-to-excellent yields.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the microwave-mediated synthesis. This would require optimization of reaction conditions to ensure consistency and efficiency on a larger scale. The use of continuous flow reactors and automated systems could facilitate the industrial production of this compound.

Chemical Reactions Analysis

Types of Reactions

N~2~-(4-METHOXY-2-METHYLPHENYL)[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxy and methylphenyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

N~2~-(4-METHOXY-2-METHYLPHENYL)[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of N2-(4-METHOXY-2-METHYLPHENYL)[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound is known to act as an inhibitor for enzymes such as cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation . By inhibiting these enzymes, the compound can induce cell cycle arrest and apoptosis in cancer cells, making it a potential anticancer agent.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N~2~-(4-METHOXY-2-METHYLPHENYL)[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE stands out due to its unique structural features, such as the methoxy-methylphenyl group, which may contribute to its distinct biological activities and potential therapeutic applications.

Properties

Molecular Formula

C14H13N5O2

Molecular Weight

283.29 g/mol

IUPAC Name

N-(4-methoxy-2-methylphenyl)-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide

InChI

InChI=1S/C14H13N5O2/c1-9-8-10(21-2)4-5-11(9)16-13(20)12-17-14-15-6-3-7-19(14)18-12/h3-8H,1-2H3,(H,16,20)

InChI Key

QQBUZWOKEUXKRG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)OC)NC(=O)C2=NN3C=CC=NC3=N2

Origin of Product

United States

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